N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride
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Overview
Description
N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is a chemical compound with the molecular formula C7H17N3O2S·HCl It is a derivative of piperazine, a heterocyclic organic compound commonly used in pharmaceuticals and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride typically involves the reaction of N-ethyl-N-methylpiperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various piperazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A common building block in organic synthesis, used in the manufacture of pharmaceutical drugs like cyclizine and sildenafil.
N-Ethylpiperazine: Another derivative of piperazine, used in the synthesis of various bioactive compounds.
Uniqueness
N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it valuable in specialized applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
N-ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFRAWDHPCIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)N1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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